3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
The compound “3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a complex organic molecule that contains several functional groups including a trifluoromethyl group, a phenyl group, an oxadiazole ring, and a quinolinone ring. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The oxadiazole ring could be formed through a cyclization reaction . The quinolinone ring could be synthesized through a multi-step process involving condensation and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and aromatic rings. The trifluoromethyl group is a strong electron-withdrawing group, which could potentially affect the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The trifluoromethyl group is generally quite stable and resistant to reactions, but could potentially undergo reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Antimicrobial and Antiprotozoal Activities
- Quinoxaline-oxadiazole hybrids, structurally related to 3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, have shown significant antimicrobial and antiprotozoal activities. This includes promising results against bacteria, fungi, and Trypanosoma cruzi, suggesting potential for treating infections and protozoal diseases (Patel et al., 2017).
Anticancer Potential
- Research on indole–quinoline–oxadiazoles, related to the compound of interest, has demonstrated their effectiveness in inhibiting cancer cell growth. One such compound showed notable cytotoxic potential against breast cancer cells and acted as a probable tubulin inhibitor, highlighting its potential as an anticancer agent (Kamath et al., 2016).
Antioxidant Properties
- Novel oxadiazole derivatives, including structures similar to the compound , have been found to possess significant antioxidant activities. This indicates potential applications in preventing oxidative stress-related diseases (Hassan et al., 2017).
Antihyperglycemic Evaluation
- Related compounds have been synthesized and evaluated for antihyperglycemic activities, showing promising results in vivo. This suggests potential therapeutic applications in treating diabetes and related metabolic disorders (Deshmukh et al., 2017).
Antimicrobial and Antitubercular Activities
- The compound and its derivatives have shown considerable antimicrobial and antitubercular activities, indicating potential for use in treating various bacterial infections, including tuberculosis (Ladani & Patel, 2015).
Future Directions
Further studies could be conducted to fully characterize the physical and chemical properties of this compound, as well as to explore its potential biological activities. This could include experimental studies to determine its solubility, stability, reactivity, and toxicity, as well as in vitro and in vivo studies to investigate its potential biological effects .
Mechanism of Action
Target of Action
Compounds with a quinoline core have been known to exhibit a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, tyrokinase pdgf-rtk-inhibiting, anti-hiv, anti-malarial, and anti-bacterial activity .
Mode of Action
Quinoline hybrids, which this compound is a part of, combine polar and nonpolar properties, allowing them to permeate bacterial cells . This suggests that the compound might interact with its targets by penetrating the cell membrane and exerting its effects inside the cell.
Biochemical Pathways
Given the wide range of biological activities associated with quinoline compounds , it can be inferred that multiple biochemical pathways might be affected.
Result of Action
Given the wide range of biological activities associated with quinoline compounds , it can be inferred that the compound might have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O2/c19-18(20,21)11-7-5-10(6-8-11)16-23-17(26-24-16)13-9-22-14-4-2-1-3-12(14)15(13)25/h1-9H,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSRGCFJBBOTJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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